1-methyl-3-{[(2-methylbenzyl)oxy]methyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride
CAS No.: 1332529-67-5
Cat. No.: VC2846583
Molecular Formula: C16H22ClN3O
Molecular Weight: 307.82 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1332529-67-5 |
|---|---|
| Molecular Formula | C16H22ClN3O |
| Molecular Weight | 307.82 g/mol |
| IUPAC Name | 1-methyl-3-[(2-methylphenyl)methoxymethyl]-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine;hydrochloride |
| Standard InChI | InChI=1S/C16H21N3O.ClH/c1-12-5-3-4-6-13(12)10-20-11-15-14-9-17-8-7-16(14)19(2)18-15;/h3-6,17H,7-11H2,1-2H3;1H |
| Standard InChI Key | JOFDQSXFPPUNCK-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1COCC2=NN(C3=C2CNCC3)C.Cl |
| Canonical SMILES | CC1=CC=CC=C1COCC2=NN(C3=C2CNCC3)C.Cl |
Introduction
Chemical Identity and Nomenclature
1-Methyl-3-{[(2-methylbenzyl)oxy]methyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride represents an important member of the pyrazolo[4,3-c]pyridine family. The compound is registered in chemical databases under two CAS numbers: 1332529-67-5 and 1306738-40-8, suggesting possible variations in registration or manufacturing processes . Its IUPAC name is 1-methyl-3-[(2-methylphenyl)methoxymethyl]-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine;hydrochloride, which systematically describes its chemical structure. In research literature and commercial catalogs, this compound may also be referred to by its synonym: 1-methyl-3-{[(2-methylphenyl)methoxy]methyl}-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine hydrochloride .
Molecular Structure and Characteristics
The molecular structure of 1-methyl-3-{[(2-methylbenzyl)oxy]methyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride features several distinct structural elements that contribute to its chemical behavior and potential biological activity.
Structural Components
The compound contains a tetrahydropyridine ring fused with a pyrazole moiety, forming the core pyrazolo[4,3-c]pyridine scaffold. This bicyclic heterocyclic system serves as the central framework upon which functional groups are positioned. The N-1 position of the pyrazole ring is methylated, while the C-3 position bears a [(2-methylbenzyl)oxy]methyl substituent. The presence of the hydrochloride salt form enhances the compound's stability and solubility properties compared to its free base form.
Structure-Activity Relationships
The pyrazolo[4,3-c]pyridine scaffold has demonstrated significance in medicinal chemistry research. Structural modifications to this core structure, particularly at the N-1 and C-3 positions, have been shown to influence biological activity profiles . The specific arrangement of the 2-methylbenzyl group connected through an oxygen linker to the C-3 position of the pyrazole ring may contribute to particular binding interactions with biological targets .
Research on similar pyrazolo[4,3-c]pyridine derivatives has indicated that such structural elements can influence selectivity and potency toward various enzyme systems, including carbonic anhydrase inhibitors and other biologically relevant targets .
Synthesis Methods
The synthesis of 1-methyl-3-{[(2-methylbenzyl)oxy]methyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride can be approached through several synthetic routes, drawing from established methods for preparing the pyrazolo[4,3-c]pyridine scaffold.
General Synthetic Approaches
Pyrazolo[4,3-c]pyridine derivatives can be synthesized through multiple pathways, including those based on:
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Vilsmeier–Haack formylation of pyrazole derivatives
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Cyclization reactions involving appropriately substituted precursors
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One-pot telescoped processes starting from simpler building blocks
The pyrazolo[4,3-c]pyridine core can be constructed using methodology described in literature where a dienamine is used as a key intermediate . The condensation of this dienamine with appropriate amines containing the desired functional groups leads to the formation of the target pyrazolo[4,3-c]pyridines.
Specific Synthetic Route
A potential synthetic route for the title compound could involve the following steps:
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Formation of the pyrazolo[4,3-c]pyridine core through established methodology
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N-methylation of the pyrazole ring, potentially yielding separable regioisomers
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Introduction of the [(2-methylbenzyl)oxy]methyl substituent at the C-3 position
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Conversion to the hydrochloride salt form
This approach is conceptually similar to those reported for analogous pyrazolo[4,3-c]pyridine derivatives, where key intermediates are utilized to introduce specific functional groups . The N-methylation of the pyrazole ring typically results in regioisomers that require chromatographic separation, as observed in the synthesis of related compounds.
| Compound Class | hCA I | hCA II | hCA IX | hCA XII |
|---|---|---|---|---|
| Pyrazolo[4,3-c]pyridine sulfonamides | 78.5-3864 | 63.5-248 | 79.6-907.5 | 72.8-952.3 |
| Reference inhibitor (AAZ) | 227 | 248 | 745 | 149 |
Note: Lower Ki values indicate stronger inhibition .
Protein-Protein Interaction Inhibitors
Some pyrazolo[4,3-c]pyridine derivatives have been developed as inhibitors of protein-protein interactions (PPIs). Research has utilized structure-guided computational screening and optimization to develop compounds that inhibit specific PPIs, such as the PEX14–PEX5 interaction . Such applications highlight the potential versatility of the pyrazolo[4,3-c]pyridine scaffold in addressing challenging therapeutic targets.
Research Applications
The title compound is primarily classified for research use only, with potential applications in:
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Structure-activity relationship studies involving pyrazolo[4,3-c]pyridine derivatives
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Development of novel enzyme inhibitors
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Investigation of heterocyclic chemistry related to drug discovery
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Use as a chemical building block for more complex molecules
These research applications emphasize the compound's role as a valuable tool in medicinal chemistry and drug discovery efforts .
Related Compounds and Structural Analogs
Understanding the broader context of structurally related compounds provides valuable insights into the potential properties and applications of 1-methyl-3-{[(2-methylbenzyl)oxy]methyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride.
Positional Isomers
A closely related compound is 1-methyl-3-{[(4-methylbenzyl)oxy]methyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride, which differs only in the position of the methyl group on the benzyl moiety (para instead of ortho position) . Such positional isomers may exhibit subtle differences in physical properties and biological activity profiles.
Functional Derivatives
Other related derivatives include:
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Methyl 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride (CAS: 1609401-30-0), which features a methyl carboxylate group at the C-3 position instead of the [(2-methylbenzyl)oxy]methyl substituent
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Analogs with different substituents at the N-1 position or modifications to the tetrahydropyridine ring
These structural variations create a family of compounds with potentially diverse biological activities and physicochemical properties.
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